![molecular formula C17H20N2O4S2 B2577836 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide CAS No. 941929-84-6](/img/structure/B2577836.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide”, there are related studies on the synthesis of N-substituted benzenesulfonyl derivatives . For instance, one study describes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .Scientific Research Applications
Pharmacological Potential in Cancer Treatment
A noteworthy application of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide, identified as SLC-0111, is in cancer treatment, specifically targeting carbonic anhydrase IX (CA IX) in advanced solid tumors. A Phase 1 study highlighted SLC-0111's safety and established a recommended Phase 2 dose, showcasing its potential as a targeted therapy for cancers expressing CA IX (McDonald et al., 2020).
Environmental and Biological Impact
Perfluorooctanesulfonamide, a related compound, has been studied for its prevalence in human blood across various countries, reflecting on its environmental persistence and bioaccumulation. This research provides critical data on human exposure to fluorochemicals, which could inform regulations and health advisories (Kannan et al., 2004).
Neurological Disease Research
Quinolinic acid, produced through the metabolism of tryptophan via the kynurenine pathway, has been implicated in various neurological diseases, including HIV-1 infection. Its role as an NMDA receptor agonist makes it a subject of interest in understanding and potentially treating neurological dysfunctions associated with inflammatory diseases (Heyes et al., 1991).
Toxicology and Public Health
Research into the hematotoxic effects of benzene exposure showcases the relevance of compounds like this compound in understanding the mechanistic pathways of environmental toxins and their impact on human health. This area of research is crucial for developing protective guidelines and therapeutic interventions for exposed populations (Lan et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is structurally similar to, are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives, which this compound is structurally similar to, are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 357.250 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Indole derivatives, which this compound is structurally similar to, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s worth noting that the compound has been used as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1h-imidazoles , suggesting that it may be stable under various reaction conditions.
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-24(20,21)18-15-10-11-17-14(13-15)7-6-12-19(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZCAALMTLODHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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